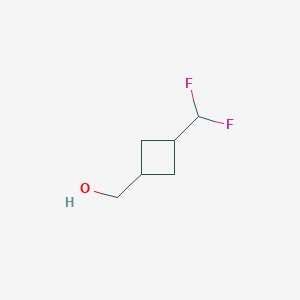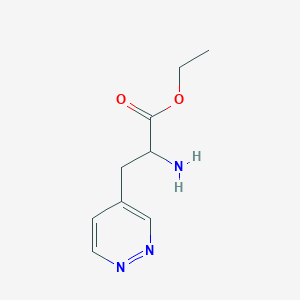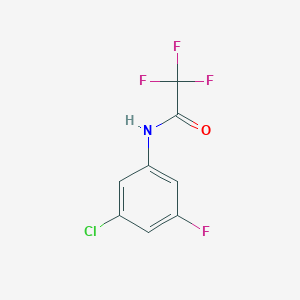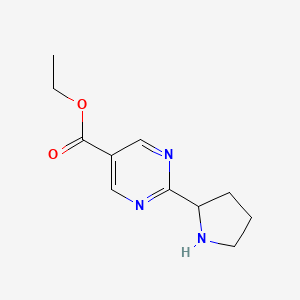
Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate is a compound that features a pyrrolidine ring fused to a pyrimidine ring with an ethyl ester group attached to the carboxylate position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate typically involves the construction of the pyrrolidine ring followed by its functionalization to form the desired compound. One common method involves the esterification of nicotinic acid to yield an intermediate, which is then oxidized and subjected to nucleophilic substitution reactions . The final step involves the reaction of the intermediate with appropriate reagents to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring that have various applications in medicinal chemistry.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
The uniqueness of ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate lies in its specific combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
944902-20-9 |
|---|---|
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)8-6-13-10(14-7-8)9-4-3-5-12-9/h6-7,9,12H,2-5H2,1H3 |
Clave InChI |
CLMXMPGWAFNULH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


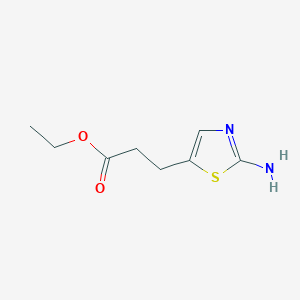
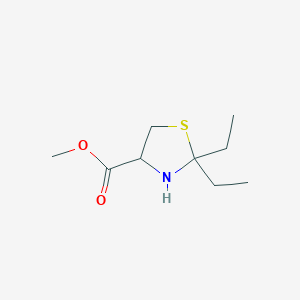

![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)
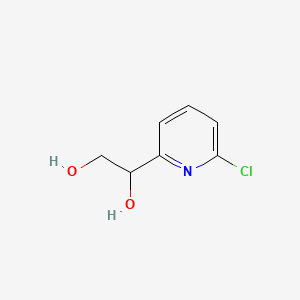
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
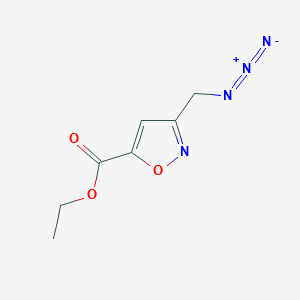
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)
